Palupiprant

Description

small-molecule antagonist of the E-type prostanoid recepto

Properties

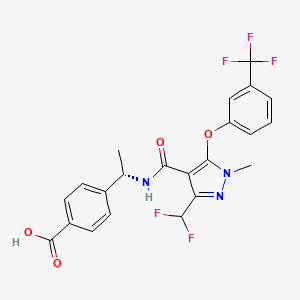

IUPAC Name |

4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLKAQMPKHNQPR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369489-71-3 | |

| Record name | ER-886046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALUPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AN-0025: A Technical Guide to a Selective Prostaglandin E2 Receptor EP4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AN-0025 (also known as palupiprant or E7046) is an orally bioavailable small molecule that acts as a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). By blocking the binding of PGE2 to the EP4 receptor, AN-0025 effectively modulates the tumor microenvironment, reversing immunosuppressive signals and promoting anti-tumor immunity. This technical guide provides an in-depth overview of AN-0025's mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its characterization, and a summary of its current clinical development status. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially exploring the therapeutic utility of AN-0025.

Introduction to Prostaglandin E2 and the EP4 Receptor

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation and carcinogenesis.[1] PGE2 exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2][3] The EP2 and EP4 receptors are coupled to a stimulatory Gs protein.[1] Upon activation by PGE2, these receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP subsequently activates protein kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression.

In the context of oncology, elevated PGE2 levels within the tumor microenvironment are associated with immunosuppression, promoting tumor growth, invasion, and metastasis. The EP4 receptor, in particular, has been identified as a key mediator of these pro-tumorigenic effects. AN-0025 is a selective antagonist of this receptor, designed to counteract the immunosuppressive actions of PGE2.

AN-0025: Mechanism of Action

AN-0025 is an orally bioavailable antagonist of the PGE2 receptor type 4 (EP4), exhibiting potential immunomodulating and antineoplastic activities. By selectively targeting and binding to the EP4 receptor, AN-0025 blocks the activity of immunosuppressive tumor-associated myeloid cells (TAMCs) within the tumor microenvironment. This action abrogates TAMC-dependent immunosuppression and curtails tumor cell proliferation.

The proposed mechanism of action for AN-0025 is depicted in the following signaling pathway diagram:

Quantitative Data for AN-0025

Preclinical studies have established the potency and selectivity of AN-0025. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of AN-0025

| Parameter | Value | Receptor | Species | Reference |

| IC50 | 13.5 nM | EP4 | Not Specified | |

| IC50 | 10.19 nM | EP4 | Human | |

| Ki | 23.14 nM | EP4 | Not Specified | |

| Selectivity | >1500-fold | EP4 vs. EP2 | Not Specified |

Table 2: In Vivo Efficacy of AN-0025

| Animal Model | Cancer Type | Dose | Route of Administration | Key Findings | Reference |

| CT-26 | Colon Carcinoma | 150 mg/kg | Oral | Inhibited tumor growth. | |

| 4T1 | Breast Cancer | 150 mg/kg | Oral | Inhibited tumor growth and spontaneous lung metastasis. | |

| APCMin/+ mice | Intestinal Neoplasia | Not Specified | Oral | Reduced colon polyp area and size of individual polyps. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of EP4 receptor antagonists. The following sections outline the key experimental protocols used to determine the binding affinity and functional potency of AN-0025.

Radioligand Binding Assay (for Ki Determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the EP4 receptor, thereby determining its binding affinity (Ki).

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human EP4 receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of radiolabeled PGE2 (e.g., [3H]-PGE2).

-

Add varying concentrations of AN-0025 (or other test compounds).

-

For non-specific binding control wells, add a high concentration of unlabeled PGE2.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioactivity.

-

Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to determine the specific binding.

-

Plot the percentage of specific binding against the logarithm of the AN-0025 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of AN-0025 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for IC50 Determination)

This assay measures the ability of an antagonist to inhibit the PGE2-induced production of intracellular cAMP, providing a measure of its functional potency.

Detailed Protocol:

-

Cell Culture:

-

Seed HEK293 cells stably expressing the human EP4 receptor into a 96-well plate and culture overnight to allow for cell attachment.

-

-

Assay Procedure:

-

Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of AN-0025 to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells by adding a fixed concentration of PGE2 (typically at its EC80 concentration) to all wells except the basal control.

-

Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Quantification:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or a competitive immunoassay.

-

-

Data Analysis:

-

Normalize the data to the response induced by PGE2 alone (100%) and the basal level (0%).

-

Plot the percentage of inhibition against the logarithm of the AN-0025 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of AN-0025 that inhibits 50% of the PGE2-induced cAMP production.

-

Clinical Development Overview

AN-0025 is currently being investigated in several clinical trials, primarily in combination with other anti-cancer therapies.

-

Locally Advanced Rectal Cancer: A Phase Ib study evaluated AN-0025 in combination with neoadjuvant chemoradiotherapy, demonstrating good tolerability and promising efficacy.

-

Non-Small Cell Lung Cancer (NSCLC) and Other Solid Tumors: A Phase Ib trial is assessing the safety and efficacy of AN-0025 in combination with the immunotherapy drug pembrolizumab in patients who have developed resistance to prior immunotherapy.

-

Advanced Solid Tumors: A Phase Ia clinical trial is evaluating the triple combination of AN-0025, AN2025 (a pan-PI3K inhibitor), and atezolizumab (a PD-L1 inhibitor).

These ongoing studies will provide further insights into the safety and therapeutic potential of AN-0025 in various oncology indications.

Conclusion

AN-0025 is a promising, orally bioavailable, and selective EP4 receptor antagonist with a well-defined mechanism of action. By targeting the immunosuppressive PGE2-EP4 signaling axis within the tumor microenvironment, AN-0025 represents a novel immunotherapeutic strategy. The robust preclinical data, including its potent in vitro activity and in vivo efficacy, provide a strong rationale for its continued clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research into AN-0025 and other EP4 receptor antagonists, ultimately contributing to the advancement of new cancer therapies.

References

Palupiprant's Role in Tumor Microenvironment Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. Prostaglandin E2 (PGE2), a key inflammatory mediator often abundant in the TME, plays a central role in this process through its interaction with the EP4 receptor. Palupiprant (also known as AN0025 or E7046) is an orally bioavailable, selective antagonist of the prostaglandin E2 receptor 4 (EP4).[1] By blocking the PGE2-EP4 signaling axis, this compound remodels the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immunity and synergizing with other cancer treatments. This technical guide provides an in-depth overview of this compound's mechanism of action, its modulatory effects on the TME, and relevant experimental protocols and quantitative data from preclinical studies.

Introduction: The PGE2-EP4 Axis in Cancer

Cyclooxygenase-2 (COX-2) is frequently overexpressed in various malignancies, leading to elevated production of PGE2.[2] PGE2, in turn, exerts its pro-tumorigenic effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The EP4 receptor is of particular interest in oncology as it is commonly upregulated in cancer and its activation is linked to multiple signaling pathways that support cell proliferation, migration, invasion, and metastasis.[2]

Within the TME, the PGE2-EP4 signaling pathway is a critical driver of immunosuppression. It inhibits the function of cytotoxic T lymphocytes and Natural Killer (NK) cells while promoting the expansion and activity of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3] Consequently, antagonizing the EP4 receptor has emerged as a promising therapeutic strategy to reverse this immune evasion and enhance the efficacy of cancer therapies.

Mechanism of Action of this compound

This compound is a selective antagonist of the EP4 receptor, with an IC50 of 13.5 nM and a Ki of 23.14 nM. By binding to the EP4 receptor, this compound prevents its activation by PGE2. This blockade disrupts downstream signaling cascades, primarily the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, and can also affect the PI3K/Akt pathway. The abrogation of these signals leads to a multifaceted reprogramming of the TME.

Signaling Pathway of EP4 Receptor and its Blockade by this compound

Caption: PGE2-EP4 signaling and this compound's inhibitory action.

Modulation of the Tumor Microenvironment

This compound's primary anti-tumor activity stems from its ability to modulate the TME by impacting various immune cell populations.

Effects on Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses. The PGE2-EP4 axis is known to promote the expansion and immunosuppressive function of MDSCs. This compound has been shown to diminish myeloid immunosuppression, thereby contributing to the restoration of anti-tumor immunity.

Reprogramming of Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and typically exhibit an M2-like phenotype, which is associated with tumor promotion and immune suppression. PGE2 signaling through EP4 contributes to this M2 polarization. By blocking this pathway, this compound can potentially repolarize TAMs towards a more anti-tumor M1 phenotype.

Enhancement of Natural Killer (NK) Cell Activity

PGE2 directly suppresses the cytotoxic function of NK cells via the EP4 receptor. This compound can protect NK cells from this PGE2-mediated immunosuppression, restoring their ability to kill tumor cells. This is a critical mechanism for inhibiting metastasis.

Promotion of Dendritic Cell (DC) Differentiation

Effective anti-tumor immunity requires the proper function of DCs to present tumor antigens to T cells. Blockade of EP4 signaling with this compound promotes anti-tumor DC differentiation, further contributing to a robust immune response.

Logical Relationship of this compound's Action in the TME

Caption: this compound's modulation of the tumor microenvironment.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating this compound and other EP4 antagonists.

Table 1: In Vitro Potency of this compound

| Compound | Assay | Value | Reference |

| This compound (E7046) | IC50 | 13.5 nM | |

| This compound (E7046) | Ki | 23.14 nM |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Model | Treatment | Dosage | Outcome | Reference |

| Multiple Syngeneic Models | This compound | 150 mg/kg | Tumor growth inhibition | |

| CT-26 Colon Cancer | This compound + Radiotherapy | Not Specified | Anti-tumor memory response | |

| 4T1 Breast Cancer | This compound + Radiotherapy | Not Specified | Significant tumor growth inhibition and improved survival |

Table 3: Efficacy of EP4 Antagonists in Combination with Chemotherapy

| Cancer Model | EP4 Antagonist | Chemotherapy | Outcome | Reference |

| Colon Cancer (CT-26) | Compound 36 (75 mg/kg) | Capecitabine (300 mg/kg) | TGI up to 68.85% | |

| Colon Cancer (CT-26) | Compound 36 (150 mg/kg) | Capecitabine (300 mg/kg) | TGI up to 94.26% |

TGI: Tumor Growth Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other EP4 antagonists.

In Vivo Syngeneic Tumor Model

This protocol is designed to assess the in vivo efficacy of an EP4 antagonist on tumor growth.

-

Cell Culture: Culture a murine cancer cell line (e.g., CT-26 colon carcinoma, 4T1 breast carcinoma) in appropriate media and conditions.

-

Tumor Implantation: Harvest cells and resuspend in a sterile solution (e.g., PBS). Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of syngeneic mice (e.g., BALB/c).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 150 mg/kg) or vehicle control orally according to the desired dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Immunophenotyping (Optional): At the end of the study, excise tumors and prepare single-cell suspensions. Perform flow cytometry to analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, MDSCs, TAMs).

Experimental Workflow for In Vivo Tumor Model

Caption: Workflow for a syngeneic in vivo tumor model study.

In Vitro Chemosensitization Assay

This protocol assesses the ability of an EP4 antagonist to sensitize cancer cells to a chemotherapeutic agent.

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of a chemotherapeutic agent (e.g., oxaliplatin) with or without a fixed concentration of this compound (e.g., 10 µM).

-

Incubation: Incubate the cells for 48-72 hours.

-

Cell Viability Assay: Assess cell viability using a colorimetric assay such as MTT.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for the chemotherapeutic agent in the presence and absence of this compound to determine the sensitization effect.

Clinical Development

This compound (AN0025) is currently under clinical investigation. A Phase II clinical trial, ARTEMIS, is evaluating this compound in combination with chemoradiotherapy for the treatment of locally advanced rectal cancer. The primary endpoint of this study is the clinical complete response (cCR) rate.

Conclusion

This compound represents a promising therapeutic agent that targets the immunosuppressive tumor microenvironment through the selective blockade of the EP4 receptor. By inhibiting the PGE2-EP4 signaling axis, this compound can reverse the suppression of key anti-tumor immune cells, including NK cells and cytotoxic T lymphocytes, while diminishing the activity of MDSCs and TAMs. Preclinical data demonstrate its potential as a monotherapy and in combination with other cancer treatments such as radiotherapy and chemotherapy. Ongoing clinical trials will further elucidate the therapeutic utility of this compound in various cancer types. The continued investigation of EP4 antagonists like this compound is crucial for the development of novel immunotherapeutic strategies that can overcome the challenges posed by the TME.

References

Preclinical Anti-Tumor Efficacy of Palupiprant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palupiprant (also known as AN0025 or E7046) is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a key mediator of PGE2-induced immunosuppression within the tumor microenvironment. By blocking the PGE2-EP4 signaling pathway, this compound aims to reverse this immunosuppression and enhance the host's anti-tumor immune response. This technical guide summarizes the key findings from preclinical studies investigating the anti-tumor effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound's primary anti-tumor effect is not through direct cytotoxicity to cancer cells but rather by modulating the tumor microenvironment. Prostaglandin E2, which is often overproduced by tumors, signals through the EP4 receptor on various immune cells, leading to a suppressed immune state. This compound, by blocking this interaction, promotes a shift towards an anti-tumor immune milieu. This is characterized by:

-

Enhanced Dendritic Cell (DC) Differentiation and Function: this compound promotes the differentiation of myeloid cells into antigen-presenting cells, which are crucial for initiating an anti-tumor T-cell response.

-

Increased T-Cell Infiltration and Activation: By mitigating the immunosuppressive environment, this compound facilitates the recruitment and activation of cytotoxic CD8+ T-cells within the tumor.

-

Synergy with Immunotherapies: Preclinical data strongly suggests that this compound can act synergistically with other immunotherapies, such as checkpoint inhibitors, to produce more robust and durable anti-tumor responses.

Quantitative In Vitro Data

The following table summarizes the in vitro activity of this compound against various cancer cell lines. The primary measure of in vitro activity for a non-cytotoxic agent like this compound is its ability to block the EP4 receptor, as indicated by its IC50 value.

| Parameter | Value | Cell Line/Assay System | Reference |

| IC50 | 13.5 nM | EP4 Receptor Binding | [1] |

| Ki | 23.14 nM | EP4 Receptor Binding | [1] |

Note: Direct cytotoxicity assays (e.g., MTT, apoptosis assays) on cancer cell lines are less relevant for this compound as its primary mechanism is not direct cell killing. The focus of in vitro work has been on its ability to counteract PGE2-induced effects on immune cells.

Quantitative In Vivo Data

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other treatments, most notably radiotherapy. The data is summarized in the tables below.

Monotherapy Studies

| Animal Model | Cancer Type | This compound Dose (Oral) | Key Findings | Reference |

| Syngeneic Mouse Models | Multiple | 150 mg/kg | Inhibition of tumor growth. | [1] |

| Syngeneic Mouse Models | Established Tumors | Not Specified | Reduced tumor growth or rejection of established tumors in a myeloid and CD8+ T cell-dependent manner. | [2] |

Combination Therapy Studies (with Radiotherapy)

| Animal Model | Cancer Type | Treatment Arms | Key Findings | Reference |

| CT-26 | Colon Carcinoma | This compound + Radiotherapy (RT) | Induced an anti-tumor memory response in 9 animals. | [1] |

| 4T1 | Breast Carcinoma | This compound + Radiotherapy (RT) | Produced significantly better tumor growth inhibition compared to either treatment alone. Significantly improved survival by inhibiting lung metastasis. |

Experimental Protocols

In Vitro EP4 Receptor Antagonism Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the EP4 receptor.

-

Methodology: A competitive binding assay is typically used. This involves incubating a source of EP4 receptor (e.g., cell membranes from cells overexpressing the receptor) with a radiolabeled PGE2 analog and varying concentrations of this compound. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of this compound that displaces 50% of the bound radioligand is determined as the IC50 value.

In Vivo Tumor Growth Inhibition Studies

-

Animal Models: Syngeneic mouse models, such as BALB/c mice bearing CT-26 colon carcinoma or 4T1 breast carcinoma cells, are commonly used. These models have an intact immune system, which is essential for evaluating the immunomodulatory effects of this compound.

-

Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^5 to 1 x 10^6) are injected subcutaneously or orthotopically into the mice.

-

Treatment Regimen:

-

This compound Administration: this compound is typically administered orally (p.o.) via gavage. A common dosing schedule is 100-150 mg/kg, once daily for a specified period (e.g., 21 days).

-

Radiotherapy: For combination studies, localized irradiation is delivered to the tumor. A representative protocol might involve a single dose or a fractionated regimen (e.g., 3 daily doses of 20 Gy each).

-

-

Efficacy Endpoints:

-

Tumor Volume: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Tumor Growth Inhibition (TGI): TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control (vehicle) group.

-

Survival: The lifespan of the mice in each treatment group is monitored, and survival curves are generated.

-

Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) by flow cytometry.

-

Signaling Pathways and Experimental Workflows

PGE2-EP4 Signaling Pathway

The binding of PGE2 to the EP4 receptor on immune and cancer cells activates downstream signaling cascades that promote an immunosuppressive and pro-tumoral environment. This compound blocks these initial steps.

Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Preclinical In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating this compound in combination with radiotherapy.

Caption: A generalized workflow for a preclinical in vivo study of this compound.

Conclusion

Preclinical studies have established this compound as a promising agent for cancer immunotherapy. Its ability to modulate the tumor microenvironment by blocking the immunosuppressive PGE2-EP4 signaling pathway leads to enhanced anti-tumor immune responses. The synergistic effects observed when this compound is combined with radiotherapy highlight its potential to improve the efficacy of existing cancer treatments. Further research is warranted to fully elucidate its therapeutic potential in various cancer types and to optimize combination strategies for clinical application.

References

Palupiprant (E7046): A Technical Guide to its Immunomodulatory Effects on CD8+ T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palupiprant (E7046) is an orally bioavailable, selective antagonist of the E-prostanoid receptor 4 (EP4), a key receptor for prostaglandin E2 (PGE2). In the tumor microenvironment (TME), elevated levels of PGE2 exert potent immunosuppressive effects, significantly dampening the anti-tumor activity of CD8+ T cells. This compound reverses these effects, primarily by modulating the function of myeloid cells, which in turn enhances the activation and effector functions of CD8+ T cells. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on CD8+ T cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

Introduction: The PGE2-EP4 Axis as an Immunosuppressive Checkpoint

Prostaglandin E2 is a lipid signaling molecule that is frequently overproduced by tumor cells and associated stromal cells.[1] Within the TME, PGE2 acts as a critical mediator of immune evasion by binding to its receptors, EP1-4, on various immune cells.[1] The EP4 receptor, a Gs protein-coupled receptor, is a predominant mediator of the immunosuppressive effects of PGE2.[1] Activation of the EP4 receptor on immune cells, particularly myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), leads to a cascade of events that ultimately suppress the function of cytotoxic CD8+ T lymphocytes.[1][2] this compound is a potent and selective antagonist of the EP4 receptor, with an IC50 of 13.5 nM and a Ki of 23.14 nM. By blocking the PGE2-EP4 signaling axis, this compound aims to dismantle this immunosuppressive network and restore robust anti-tumor immunity.

Mechanism of Action: Indirect Enhancement of CD8+ T Cell Activation

The primary mechanism by which this compound enhances CD8+ T cell activation is indirect, through the reprogramming of myeloid cells within the TME.

-

Reversal of Myeloid-Derived Immunosuppression: PGE2 promotes the differentiation of monocytes and other myeloid precursors into immunosuppressive phenotypes, such as M2-polarized macrophages and MDSCs. These cells inhibit T cell function through various mechanisms, including the depletion of essential amino acids, production of inhibitory cytokines, and expression of checkpoint ligands. This compound blocks the PGE2-mediated differentiation of these pro-tumor myeloid cells.

-

Restoration of T Cell Proliferation: PGE2-differentiated human monocytes suppress the proliferation of autologous T cells in response to T cell receptor (TCR) stimulation. Treatment with this compound reverses this immunosuppressive effect in a dose-dependent manner.

-

Increased T Cell Infiltration: In vivo studies have demonstrated that treatment with this compound leads to a significant increase in the infiltration of CD3+ and CD8+ T cells into the tumor tissue.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Effects of this compound

| Parameter | Cell System | Treatment Conditions | Result | Reference |

| Myeloid Cell Differentiation | Human PBMCs | PGE2 (10 nM) ± this compound (E7046) | This compound reverses PGE2-induced M2-like macrophage differentiation. | |

| Cytokine Secretion | Human PBMCs & Macrophages | PGE2 (10 nM) ± this compound (E7046) | This compound restores TNF-α secretion suppressed by PGE2. | |

| T Cell Proliferation | Co-culture of human PGE2-differentiated monocytes and autologous T cells | TCR stimulation ± this compound (E7046) | This compound rescues T cell proliferation suppressed by PGE2-differentiated monocytes in a dose-dependent manner. |

Table 2: In Vivo and Clinical Effects of this compound

| Parameter | Model/Study Population | Treatment | Result | Reference |

| Tumor Growth | CT-26 & 4T1 mouse tumor models | This compound (150 mg/kg) | Significant inhibition of tumor growth. | |

| CD8+ T Cell Infiltration | CT-26 mouse tumor model | This compound (E7046) | Significant increase in intratumoral CD8+ T cells. | |

| CD3+ and CD8+ T Cell Infiltration | Human patients with advanced cancers (Phase I) | This compound (E7046) | Significant increase in CD3+ and CD8+ T cells in tumor biopsies. | |

| T Cell Exhaustion Marker | Human patients with advanced cancers (Phase I) | This compound (E7046) | Decreased expression of EOMES in circulating immune cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

In Vitro Myeloid Cell Differentiation and T Cell Co-culture Assay

Objective: To assess the ability of this compound to reverse PGE2-mediated myeloid cell immunosuppression and restore T cell proliferation.

Protocol:

-

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Isolation and Differentiation:

-

Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.

-

Culture monocytes for 7 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) to generate monocyte-derived macrophages.

-

During the last 48 hours of culture, add PGE2 (10 nM) in the presence or absence of varying concentrations of this compound (e.g., 1 nM to 1 µM).

-

-

T Cell Isolation and Labeling:

-

Isolate autologous T cells from the same donor's PBMCs using a pan-T cell isolation kit.

-

Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1 µM.

-

-

Co-culture and Proliferation Assay:

-

Co-culture the differentiated macrophages with the CFSE-labeled autologous T cells at a ratio of 1:5 (macrophage:T cell).

-

Stimulate the co-culture with anti-CD3/CD28 Dynabeads for 72 hours.

-

Harvest the cells and analyze T cell proliferation by measuring CFSE dilution using flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

-

In Vivo Tumor Model and Immunohistochemistry

Objective: To evaluate the effect of this compound on tumor growth and T cell infiltration in a syngeneic mouse tumor model.

Protocol:

-

Tumor Cell Implantation:

-

Inject 1 x 10^6 CT-26 colon carcinoma cells subcutaneously into the flank of 6-week-old female BALB/c mice.

-

-

This compound Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at a dose of 150 mg/kg daily.

-

-

Tumor Growth Monitoring:

-

Measure tumor volume every 2-3 days using calipers.

-

-

Immunohistochemistry:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections and perform immunohistochemical staining for CD3 and CD8 to identify T cell infiltration.

-

Quantify the number of positive cells per field of view using image analysis software.

-

Signaling Pathways and Experimental Workflows

PGE2-EP4 Signaling Pathway in Myeloid Cells

Caption: PGE2-EP4 signaling pathway in myeloid cells.

Experimental Workflow for In Vitro T Cell Proliferation Assay

References

- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Palupiprant: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palupiprant, also known as E7046 and AN0025, is a potent and selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] Initially developed by Eisai Inc., it is an orally bioavailable compound with significant potential in immuno-oncology.[4][5] By targeting the EP4 receptor, this compound disrupts the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, along with detailed experimental protocols for its characterization and a depiction of its mechanism of action through relevant signaling pathways.

Chemical Structure and Identifiers

This compound is a synthetic organic compound belonging to the pyrazole class. Its chemical structure is characterized by a central pyrazole ring linked to a benzoic acid moiety and a trifluoromethylphenoxy group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |

| CAS Number | 1369489-71-3 | |

| Molecular Formula | C22H18F5N3O4 | |

| Synonyms | E7046, E-7046, ER-886046, AN0025 | |

| InChI Key | MKLKAQMPKHNQPR-NSHDSACASA-N | |

| SMILES | C--INVALID-LINK--NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F |

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid powder. It is orally bioavailable and exhibits high selectivity for the EP4 receptor.

Table 2: Physicochemical and Pharmacological Data for this compound

| Property | Value | Reference |

| Molecular Weight | 483.39 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | |

| Mechanism of Action | Selective Prostaglandin E2 (PGE2) EP4 receptor antagonist | |

| IC50 | ~13.5 nM | |

| Ki | ~23.14 nM |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by antagonizing the EP4 receptor, which is a G-protein coupled receptor (GPCR) for PGE2. In the tumor microenvironment, elevated levels of PGE2, often produced by tumor cells, promote an immunosuppressive state by acting on various immune cells.

The binding of PGE2 to the EP4 receptor on immune cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), triggers a signaling cascade that is primarily mediated by the Gs alpha subunit (Gαs). This activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the suppression of anti-tumor immune functions. This compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this immunosuppressive signaling pathway. This blockade helps to restore the function of cytotoxic T cells and natural killer (NK) cells and shifts the phenotype of macrophages towards a more anti-tumor M1-like state.

The antagonism of the EP4 receptor by this compound has been shown to particularly impact myeloid cells within the tumor microenvironment. By blocking PGE2 signaling, this compound can inhibit the differentiation and function of immunosuppressive MDSCs and repolarize M2-like TAMs to a pro-inflammatory M1-like phenotype.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its binding affinity, functional antagonism, and anti-tumor efficacy. The following are detailed methodologies for key experiments.

In Vitro EP4 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human EP4 receptor.

Materials:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human EP4 receptor.

-

Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted in assay buffer.

-

Non-specific Binding Control: High concentration of unlabeled PGE2 (e.g., 10 µM).

-

Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-120 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM unlabeled PGE2.

-

Competitive Binding: 50 µL of serially diluted this compound.

-

-

Add 50 µL of [3H]-PGE2 (at a concentration close to its Kd) to all wells.

-

Add 150 µL of the membrane preparation to all wells. The final assay volume is 250 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate.

-

Washing: Wash the filters four times with 200 µL of ice-cold wash buffer.

-

Drying: Dry the filter plate at 50°C for 30 minutes.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-PGE2 and Kd is its dissociation constant for the EP4 receptor.

-

In Vitro cAMP Functional Assay

This protocol measures the ability of this compound to inhibit PGE2-induced cAMP production in cells overexpressing the human EP4 receptor.

Materials:

-

Cells: HEK293 cells stably expressing the human EP4 receptor.

-

Cell Culture Medium: As appropriate for HEK293 cells.

-

Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

-

Agonist: Prostaglandin E2 (PGE2).

-

Test Compound: this compound, serially diluted in stimulation buffer.

-

cAMP Detection Kit: HTRF, ELISA, or fluorescence-based kit.

-

96-well or 384-well plates.

Procedure:

-

Cell Seeding: Seed the HEK293-hEP4 cells in a 96-well or 384-well plate and culture overnight.

-

Cell Preparation: Wash the cells with stimulation buffer.

-

Antagonist Pre-incubation: Add the serially diluted this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for a pre-determined optimal time (e.g., 15 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Animals: Immunocompromised mice (e.g., NOD-SCID or nude mice) or syngeneic models (e.g., BALB/c for CT-26 tumors).

-

Tumor Cells: A suitable cancer cell line (e.g., CT-26 colon carcinoma).

-

Vehicle Control: e.g., 0.5% methylcellulose (MC).

-

Test Compound: this compound suspension.

-

Calipers for tumor measurement.

-

Reagents for tissue processing and analysis (e.g., flow cytometry antibodies).

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject the cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 100 or 150 mg/kg) or vehicle control orally (p.o.) daily for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.

-

Biomarker Analysis (e.g., Flow Cytometry):

-

Prepare single-cell suspensions from tumors and lymphoid organs.

-

Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1 for MDSCs; F4/80 for macrophages; CD3, CD8 for T cells).

-

Analyze the immune cell populations using a flow cytometer to assess the impact of this compound on the tumor immune infiltrate.

-

Conclusion

This compound is a promising immuno-oncology agent that selectively targets the EP4 receptor, a key mediator of immunosuppression in the tumor microenvironment. Its well-defined chemical structure and favorable pharmacological properties make it a compelling candidate for further development, both as a monotherapy and in combination with other cancer treatments. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other EP4 receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of Myeloid Cells in Mouse Tissues with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pipeline [adlainortye.com]

AN-0025: A Technical Deep Dive into its Anti-Cancer Properties

For Immediate Release

This technical guide provides an in-depth analysis of AN-0025, a selective antagonist of the Prostaglandin E2 (PGE2) receptor E-type 4 (EP4), and its effects on cancer cell proliferation and invasion. AN-0025, also known as E7046, is a promising therapeutic agent currently under investigation for its potent anti-tumor activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with AN-0025's mechanism of action.

Executive Summary

AN-0025 is an orally bioavailable small molecule that demonstrates significant anti-cancer effects primarily by modulating the tumor microenvironment. Its high selectivity for the EP4 receptor disrupts the immunosuppressive signals mediated by PGE2, a key inflammatory molecule often deregulated in various cancers. While the immunomodulatory effects are a major component of its anti-tumor activity, this guide will also explore the direct, albeit more modest, effects of AN-0025 on cancer cell proliferation and invasion. Preclinical studies have shown that AN-0025 can inhibit the growth of multiple syngeneic tumor models, and this effect is dependent on the presence of both myeloid and CD8+ T cells.

Quantitative Data on AN-0025's Activity

The following tables summarize the key quantitative data for AN-0025 (E7046) from preclinical studies.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (EP4 Antagonism) | 13.5 nM | Not Specified | [1] |

| Ki (EP4 Binding Affinity) | 23.14 nM | Not Specified | [1] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

At present, specific IC50 values for direct cytotoxicity of AN-0025 against various cancer cell lines are not extensively published, as its primary mechanism is not direct cell killing but rather modulation of the tumor microenvironment. However, one study noted that a reduction in cyclin D1 staining, a marker for proliferation, was observed in colon and small intestine polyps of APCMin/+ mice treated with E7046, indicating an anti-proliferative effect in vivo.

Core Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis

AN-0025 functions as a selective antagonist of the EP4 receptor. In the tumor microenvironment, cancer cells and stromal cells often overproduce PGE2, which then binds to EP4 receptors on various cell types, including immune cells and cancer cells themselves. This interaction triggers a cascade of signaling events that promote tumorigenesis.

Signaling Pathway of PGE2-EP4 in Cancer Progression

Caption: Downstream signaling of the PGE2-EP4 axis in cancer cells.

Activation of the EP4 receptor by PGE2 primarily signals through Gαs to activate adenylate cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[2][3] EP4 signaling can also activate the PI3K/Akt and ERK pathways.[4] In some cancer types, such as colon cancer, EP4 activation can transactivate the Epidermal Growth Factor Receptor (EGFR), further amplifying PI3K/Akt signaling. These pathways converge to promote the expression of genes involved in cell cycle progression (e.g., c-Myc and Cyclin D1) and angiogenesis (e.g., VEGF), ultimately driving cancer cell proliferation and invasion. AN-0025 exerts its effect by blocking the initial binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream pro-tumorigenic signals.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of AN-0025 are provided below.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Objective: To determine the concentration-dependent effect of AN-0025 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

AN-0025 (E7046)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of AN-0025 in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the AN-0025 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve AN-0025).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the AN-0025 concentration to determine the IC50 value.

In Vitro Invasion Assay (Transwell/Boyden Chamber Assay)

This assay is used to evaluate the effect of a compound on the invasive potential of cancer cells.

Objective: To quantify the inhibitory effect of AN-0025 on the invasion of cancer cells through a basement membrane matrix.

Materials:

-

Cancer cell lines of interest

-

AN-0025 (E7046)

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

24-well companion plates

-

Matrigel basement membrane matrix

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.

-

Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Compound and Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of complete medium containing 10% FBS as a chemoattractant. Add different concentrations of AN-0025 to both the upper and lower chambers to assess its effect on invasion.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

Data Acquisition: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields of view under a microscope.

-

Data Analysis: Calculate the percentage of invasion inhibition for each concentration of AN-0025 compared to the vehicle control.

Experimental Workflow for Preclinical Evaluation of AN-0025

Caption: A typical workflow for the preclinical assessment of AN-0025.

Conclusion

AN-0025 is a potent and selective EP4 antagonist with a primary mechanism of action centered on the modulation of the tumor microenvironment. While its direct cytotoxic effects on cancer cells may be modest, its ability to inhibit the pro-tumorigenic signaling cascades downstream of the EP4 receptor contributes to its overall anti-cancer activity. The provided experimental protocols offer a framework for the continued investigation of AN-0025 and other EP4 antagonists in a preclinical setting. Further research is warranted to fully elucidate the direct anti-proliferative and anti-invasive effects of AN-0025 across a broader range of cancer types.

References

- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on EP4 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin E2 receptor 4 (EP4) has emerged as a critical and versatile therapeutic target implicated in a wide array of physiological and pathological processes. Its role in inflammation, cancer, pain, and immune responses has spurred significant research into the development of selective agonists and antagonists. This technical guide provides an in-depth overview of the foundational research on EP4, focusing on its signaling pathways, quantitative data for key ligands, and detailed experimental protocols to facilitate further drug discovery and development efforts.

EP4 Receptor Signaling Pathways

The EP4 receptor, a G-protein coupled receptor (GPCR), is activated by its endogenous ligand, prostaglandin E2 (PGE2).[1] Upon activation, EP4 can initiate multiple intracellular signaling cascades, leading to diverse cellular responses. The complexity of EP4 signaling arises from its ability to couple to different G proteins and downstream effectors.

Canonical Gs/cAMP/PKA Pathway

The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G alpha subunit (Gαs).[1] This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to changes in gene expression.[4]

Non-Canonical Signaling Pathways

Emerging evidence indicates that the EP4 receptor can also signal through pathways independent of Gαs, adding layers of complexity to its biological functions. These alternative pathways include coupling to the inhibitory G alpha subunit (Gαi) and the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, as well as β-arrestin-mediated signaling.

Gi and PI3K/Akt Pathway: The EP4 receptor can couple to Gαi, which inhibits adenylyl cyclase, thereby counteracting the Gαs-mediated cAMP production. Furthermore, EP4 activation has been shown to stimulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This activation can occur through G-protein dependent or independent mechanisms.

β-Arrestin Pathway: Like many GPCRs, the EP4 receptor can recruit β-arrestins upon activation. β-arrestin recruitment leads to receptor desensitization and internalization, but also initiates distinct signaling cascades that are independent of G-protein coupling. This can influence downstream cellular processes such as cell migration.

Quantitative Data for EP4 Ligands

The development of selective EP4 modulators is a key focus of therapeutic research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50 for antagonists, EC50 for agonists) of several commonly studied EP4 ligands.

Table 1: EP4 Receptor Antagonists

| Compound | Ki (nM) | IC50 (nM) | Species/Assay Type |

| Grapiprant (CJ-023,423) | 13, 24, 449 | 35 | Human, Dog / [3H]-PGE2 binding |

| ONO-AE3-208 | 30 (for EP3) | - | Human |

| GW627368X | - | 270 | CHO-K1 / HTRF |

| E7046 (Palupiprant) | 23.14 | 13.5 | Cellular PGE2 induced cAMP reporter assay |

| CJ-042,794 | - | 10 | Human |

| AH23848 | 2690 | - | Human / [3H]-PGE2 binding |

| Compound 1 (from Khoury et al., 2017) | 58 | 123 (whole blood) | Human |

| Compound 2 (from Khoury et al., 2017) | 41 | 123 (whole blood) | Human |

| Compound 3 (from Khoury et al., 2017) | 2.05 | 42 (whole blood) | Human |

Data compiled from multiple sources.

Table 2: EP4 Receptor Agonists

| Compound | Ki (nM) | EC50 (nM) | Species/Assay Type |

| Prostaglandin E2 (PGE2) | 0.75 | ~1-3 | Human / HEK293, CHO-K1 / HTRF, BRET |

| L-902,688 | - | ~34-70 | Human Trabecular Meshwork & Schlemm's Canal Cells / Cell Impedance |

| ONO-AE1-329 | - | ~3-30 | Human Platelets / Aggregation Assay |

| AGN205203 | 81 | - | HEK-EP4, human |

| 11-deoxy-PGE1 | 1.36 | - | Human / [3H]-PGE2 binding |

Data compiled from multiple sources.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the characterization of EP4-targeted compounds. The following sections provide detailed methodologies for key in vitro assays.

General Experimental Workflow for Screening EP4 Antagonists

A typical workflow for identifying and characterizing EP4 antagonists involves a series of in vitro and in vivo assays to determine binding affinity, functional potency, selectivity, and efficacy.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the EP4 receptor by quantifying its ability to displace a radiolabeled ligand, typically [3H]-PGE2.

-

Receptor Preparation:

-

Prepare membranes from cells recombinantly expressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of [3H]-PGE2 (e.g., 0.5 nM) and varying concentrations of the unlabeled test compound.

-

Incubate for a defined period (e.g., 120 minutes) at room temperature in an appropriate buffer (e.g., 10 mM MES buffer, pH 6.0, containing 1 mM EDTA and 10 mM MnCl2).

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to block agonist-induced activation of the EP4 receptor, which results in the production of cAMP.

-

Cell Preparation:

-

Culture cells stably or transiently expressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells) in 96- or 384-well plates.

-

-

Assay Procedure (Antagonist Mode):

-

Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test antagonist compounds to the wells.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.

-

Add an EP4 agonist (e.g., PGE2) at a concentration that elicits approximately 80% of the maximal response (EC80). The EC80 concentration should be determined beforehand from a full agonist dose-response curve.

-

Incubate for a time sufficient to allow for maximal cAMP production (e.g., 30-60 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), bioluminescent (e.g., cAMP-Glo™), or enzyme immunoassay (EIA).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.

-

Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

-

β-Arrestin Recruitment Assay

This assay assesses the potential for biased signaling by measuring the recruitment of β-arrestin to the activated EP4 receptor.

-

Assay Principle:

-

Utilize a cell line engineered to express the EP4 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

Upon receptor activation and β-arrestin recruitment, the enzyme fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (luminescence or fluorescence).

-

-

Assay Procedure:

-

Plate the engineered cells in an appropriate assay plate.

-

For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with an EP4 agonist at a pre-determined EC80 concentration.

-

Incubate to allow for β-arrestin recruitment.

-

Add the substrate for the reporter enzyme and measure the signal using a plate reader.

-

-

Data Analysis:

-

Calculate the IC50 value for antagonists based on the inhibition of the agonist-induced signal.

-

For agonists, calculate the EC50 value from the dose-response curve of signal induction.

-

PI3K/Akt Pathway Activation Assay

This assay determines if a compound modulates EP4-mediated activation of the PI3K/Akt signaling pathway.

-

Cell Treatment:

-

Culture cells expressing the EP4 receptor.

-

Treat the cells with the test compound (agonist or antagonist) for a specified time. For antagonist studies, pre-incubate with the antagonist before adding an agonist.

-

-

Detection of Akt Phosphorylation:

-

Lyse the cells and collect the protein lysates.

-

Measure the level of phosphorylated Akt (p-Akt) at key residues (e.g., Ser473) and total Akt using a method such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-Akt and total Akt.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for p-Akt and total Akt.

-

-

-

Data Analysis:

-

Quantify the p-Akt signal and normalize it to the total Akt signal.

-

Compare the normalized p-Akt levels in treated cells to those in control cells to determine the effect of the compound on Akt phosphorylation.

-

Conclusion

The EP4 receptor represents a highly promising therapeutic target for a multitude of diseases. Its complex signaling capabilities offer opportunities for the development of nuanced therapeutic agents, including biased agonists and antagonists. A thorough understanding of its signaling pathways, coupled with robust and quantitative in vitro and in vivo characterization, is paramount for the successful translation of basic research findings into novel clinical therapies. This guide provides a foundational framework of data and methodologies to support these critical research and development endeavors.

References

An In-Depth Technical Guide on the Early-Stage Research of Palupiprant for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palupiprant (also known as E7046 and AN0025) is an orally bioavailable, selective antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4). Early-stage research has highlighted its potential as an immunomodulatory and antineoplastic agent in the context of solid tumors. By blocking the PGE2-EP4 signaling pathway, this compound aims to counteract the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the core preclinical and early clinical research on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Introduction to this compound and its Target

Prostaglandin E2 (PGE2) is a key lipid mediator that plays a significant role in inflammation and cancer progression. Within the tumor microenvironment, PGE2 promotes immunosuppression through its interaction with various receptors, most notably the EP4 receptor. This interaction leads to the suppression of effector T cells and the promotion of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages.

This compound is a small molecule designed to selectively inhibit the EP4 receptor, thereby disrupting the immunosuppressive signaling cascade initiated by PGE2. This mechanism of action is intended to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state, facilitating the destruction of tumor cells by the host immune system.

Mechanism of Action

This compound's primary mechanism of action is the selective antagonism of the EP4 receptor. This blockade has several downstream effects on the tumor microenvironment:

-

Modulation of Myeloid Cells: this compound has been shown to interfere with the differentiation of monocytes into immunosuppressive M2 macrophages and MDSCs. Instead, it promotes their differentiation into antigen-presenting cells, which are crucial for initiating an anti-tumor T-cell response.[1]

-

Enhancement of T-Cell Activity: By mitigating the immunosuppressive effects of PGE2, this compound facilitates the activation and infiltration of cytotoxic CD8+ T cells into the tumor.[2]

-

Reprogramming the Tumor Microenvironment: The overall effect of this compound is a shift in the balance of the tumor microenvironment from a "cold," immune-suppressed state to a "hot," immune-inflamed state, which is more responsive to immune-mediated killing.

Preclinical Research Data

In Vitro Activity

The in vitro potency of this compound has been characterized by its high affinity and selectivity for the EP4 receptor.

| Parameter | Value | Reference |

| IC50 | 13.5 nM | [3] |

| Ki | 23.14 nM | [3] |

In Vivo Efficacy in Syngeneic Tumor Models

This compound has demonstrated anti-tumor activity in various preclinical syngeneic mouse models, which are critical for evaluating immunomodulatory agents.

| Tumor Model | Treatment | Key Findings | Reference |

| CT26 (Colon Carcinoma) | This compound + Radiotherapy | Significantly improved tumor growth inhibition compared to either treatment alone; induced anti-tumor memory response. | [3] |

| 4T1 (Breast Cancer) | This compound + Radiotherapy | Significant improvement in tumor growth inhibition and survival; inhibited spontaneous lung metastasis. | |

| Multiple Syngeneic Models | This compound (150 mg/kg) | Inhibited tumor growth in a manner dependent on both myeloid and CD8+ T cells. |

Note: Specific quantitative data on the percentage of tumor growth inhibition from these studies are not publicly available in the reviewed literature.

Early-Stage Clinical Research

Phase I Clinical Trial (NCT02540291)

A first-in-human, Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors associated with high levels of myeloid infiltrates.

Study Design:

-

Dose Escalation Cohorts: 125 mg, 250 mg, 500 mg, and 750 mg, administered orally once daily.

-

Patient Population: 30 patients with various advanced solid tumors.

Key Clinical Findings:

| Parameter | Result | Reference |

| Maximum Tolerated Dose (MTD) | Not reached | |

| Best Response | Stable Disease (SD) in 23% of patients (n=30) | |

| Duration of Stable Disease | ≥18 weeks in over half of patients with SD | |

| Metabolic Responses (by 18FDG-PET) | 20% of patients (3/15) achieved a metabolic response |

Pharmacokinetics:

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) | 12 hours | |

| Dose Proportionality | Drug exposure increased dose-dependently up to 500 mg |

Pharmacodynamics:

-

Treatment with this compound led to a significant increase in tumor infiltration of CD3+ and CD8+ T cells.

-

Increased blood levels of the T-cell-recruiting chemokine CXCL10 were observed.

-

Modulation of genes downstream of EP4 signaling (e.g., IDO1, EOMES, PD-L1) was noted.

Experimental Protocols

In Vivo Syngeneic Tumor Models

A general protocol for establishing and evaluating the efficacy of this compound in syngeneic mouse models is as follows:

-

Cell Culture: Murine tumor cell lines (e.g., CT26, 4T1) are cultured in appropriate media and conditions.

-

Tumor Implantation: A specific number of tumor cells (typically 1 x 105 to 1 x 106) are injected subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Treatment Administration: Once tumors reach a specified volume (e.g., 50-100 mm3), mice are randomized into treatment and control groups. This compound is administered orally at doses such as 100 or 150 mg/kg daily.

-

Endpoint Analysis: At the end of the study, tumors are excised for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry for Tumor Microenvironment Analysis

To analyze the immune cell populations within the tumor microenvironment after this compound treatment, the following general protocol is used:

-

Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies targeting specific immune cell markers. A representative panel for myeloid and lymphoid cells could include:

-

General Markers: CD45 (pan-leukocyte)

-

T Cells: CD3, CD4, CD8

-

Myeloid Cells: CD11b

-

Macrophages: F4/80, CD206 (M2 marker)

-

MDSCs: Ly-6G, Ly-6C

-

-

Data Acquisition: Stained cells are analyzed using a flow cytometer.

-

Data Analysis: The data is analyzed to quantify the percentage of different immune cell populations within the tumor.

Future Directions

The early-stage research on this compound has provided a strong rationale for its further development in solid tumors. The manageable safety profile and evidence of immune modulation in the Phase I trial are encouraging. Future research will likely focus on:

-

Combination Therapies: Evaluating this compound in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to potentially achieve synergistic anti-tumor effects.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

-

Expansion into Different Tumor Types: Investigating the efficacy of this compound in a broader range of solid tumors known to have an immunosuppressive microenvironment. A Phase II clinical trial (ARTEMIS) is currently evaluating this compound in combination with chemoradiotherapy for rectal cancer.

Conclusion

This compound is a promising novel agent that targets the immunosuppressive PGE2-EP4 signaling pathway in the tumor microenvironment. Early preclinical and clinical data have demonstrated its potential to modulate the immune response and inhibit tumor growth. The findings summarized in this technical guide provide a solid foundation for the continued investigation of this compound as a new therapeutic option for patients with solid tumors. Further research, particularly in the context of combination therapies, will be crucial in defining its role in the evolving landscape of cancer immunotherapy.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]